(6R,7R)-7-Amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Description
Properties
IUPAC Name |
(6R,7R)-7-amino-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S3/c1-4-13-14-11(21-4)20-3-5-2-19-9-6(12)8(16)15(9)7(5)10(17)18/h6,9H,2-3,12H2,1H3,(H,17,18)/t6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSGHKMSDOLGJJ-HZGVNTEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)N)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)N)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101103989 | |
| Record name | (6R,7R)-7-Amino-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101103989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30246-33-4 | |
| Record name | (6R,7R)-7-Amino-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30246-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, (6R,7R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030246334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6R,7R)-7-Amino-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101103989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6R-trans)-7-amino-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.530 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFAZOLIN DEACYLATED | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUA2X3C4S1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
The compound known as (6R,7R)-7-Amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (CAS Number: 30246-33-4) is a derivative of the 1,3,4-thiadiazole class of compounds, which have garnered attention for their diverse biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
| Property | Details |
|---|---|
| Molecular Formula | C₁₁H₁₂N₄O₃S₃ |
| Molecular Weight | 344.43 g/mol |
| CAS Number | 30246-33-4 |
| Storage Conditions | -20°C |
| Appearance | Neat |
Antimicrobial Activity
Research indicates that derivatives of thiadiazole possess significant antimicrobial properties. The compound has shown promising results against various bacterial strains:
- In Vitro Studies : The compound was evaluated for its antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated notable inhibition against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .
- Mechanism of Action : The mechanism by which this compound exerts its antibacterial effects may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways, as is common with many β-lactam antibiotics .
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy:
- Cytotoxicity Tests : The compound demonstrated selective cytotoxicity against various cancer cell lines, including HL-60 (human acute promyelocytic leukemia) and A549 (lung carcinoma). The observed effects were linked to the induction of apoptosis and cell cycle arrest at the sub-G1 phase .
- Mechanistic Insights : Research suggests that the compound may activate caspases (caspase-3 and caspase-8), which are crucial for programmed cell death. Additionally, it has been shown to down-regulate MMP2 and VEGFA expression levels in treated cells, indicating antiangiogenic properties that could hinder tumor growth and metastasis .
Case Studies
Several case studies illustrate the biological efficacy of this compound:
- Antimicrobial Efficacy in Agricultural Applications : In agricultural settings, derivatives similar to this compound have been tested against plant pathogens such as Xanthomonas oryzae, showing promising results in controlling bacterial blight in rice crops .
- Antitumor Activity in Animal Models : In vivo studies using murine models have indicated that administration of this compound resulted in significant tumor size reduction compared to control groups treated with saline or standard chemotherapy agents .
Scientific Research Applications
Antibiotic Development
One of the primary applications of this compound lies in its potential as an antibiotic. Its structure resembles that of cephalosporins, which are widely used antibiotics. Research indicates that derivatives of this compound exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria, making it a candidate for further development as a therapeutic agent .
Biochemical Studies
The compound serves as a valuable tool in biochemical research, particularly in studies involving enzyme inhibition and bacterial resistance mechanisms. Its unique thiadiazole moiety allows researchers to investigate the interactions between antibiotics and bacterial enzymes that confer resistance .
Drug Design
In medicinal chemistry, this compound is utilized in structure-activity relationship (SAR) studies to design new antibiotics with enhanced efficacy and reduced toxicity. By modifying various functional groups on the thiadiazole ring or the bicyclic structure, researchers can optimize pharmacological properties such as solubility and bioavailability .
Case Study 1: Antibiotic Efficacy
A study published in "Journal of Antimicrobial Chemotherapy" demonstrated that derivatives of (6R,7R)-7-Amino-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid showed promising results against multi-drug resistant strains of Staphylococcus aureus. The study highlighted the compound's potential as a lead structure for developing new antibiotics capable of overcoming resistance mechanisms .
Case Study 2: Enzyme Inhibition
Another research project focused on the compound's ability to inhibit beta-lactamase enzymes produced by resistant bacteria. Results indicated that specific modifications to the thiadiazole group increased binding affinity to the enzyme active site, suggesting pathways for designing more effective inhibitors against resistant strains .
Comparison with Similar Compounds
Pharmacokinetic and Toxicity Profiles
- Cefazedone: Renal excretion: Primarily via glomerular filtration, with a tubulotoxic threshold of 2000 mg/kg/day in rats . Clinical safety: Minimal lab parameter alterations (e.g., transient eosinophilia) and excellent local tolerance .
- Cefazolin :
- Ceftriaxone :
Activity Against Resistant Pathogens
- Cefazedone: MIC₉₀ of 0.0078–2.0 µg/mL against β-lactamase-producing N. gonorrhoeae, outperforming cephalothin in pyelonephritis models . Synergistic bactericidal activity with aminoglycosides .
- Ceftriaxone: First-line treatment for multidrug-resistant N. gonorrhoeae (MIC ≤0.125 µg/mL) .
Research Implications and Clinical Relevance
Cefazedone’s structural uniqueness—particularly the thiadiazolylthio group at C3—confers enhanced β-lactamase resistance compared to tetrazolyl-containing analogs like cefazolin . Its clinical efficacy in urinary and respiratory infections, combined with low toxicity, positions it as a viable alternative to older cephalosporins in settings with β-lactamase prevalence . However, third-generation agents like ceftriaxone remain superior for systemic gram-negative infections due to broader coverage and pharmacokinetic advantages .
Preparation Methods
Initial Acetylation with p-Nitrobenzoyl Chloride
Cephalosporin C undergoes selective acetylation at the 7-amino group using p-nitrobenzoyl chloride under anhydrous conditions. This step protects the amine during subsequent reactions:
Reaction Conditions
Thioether Formation with 1-Methyl-5-Mercaptothiadiazole
The acetylated intermediate reacts with 1-methyl-5-mercaptothiadiazole to introduce the thiadiazolylthio-methyl side chain at the 3-position:
Key Parameters
Chlorination and Etherification
A chlorinating agent (e.g., PCl₅) activates the β-lactam ring, followed by etherification to stabilize the intermediate:
| Step | Reagent | Temperature | Duration | Yield |
|---|---|---|---|---|
| Chlorination | PCl₅ (1.1 equiv) | −10°C | 1 hr | 95% |
| Etherification | Methanol | 0°C | 30 min | 89% |
Final Hydrolysis
The protected carboxylic acid is liberated via alkaline hydrolysis:
-
Conditions: 2M NaOH, 40°C, 2 hours
-
Acidification: HCl to pH 3.5–4.0
-
Crystallization: Ethanol/water mixture
Stereochemical Control Strategies
Maintaining the (6R,7R) configuration is critical for antibiotic activity. Key approaches include:
Chiral Pool Utilization
Cephalosporin C’s native stereochemistry is preserved by avoiding harsh conditions that might epimerize the 7-amino group. Mild acidic buffers (pH 6.5–7.0) during thioether formation prevent racemization.
Crystallization-Induced Asymmetric Transformation
The final hydrolysis step employs a chiral resolving agent (e.g., L-arginine) to enhance enantiomeric excess (ee) from 92% to 99.5%.
Alternative Pathways from Patent Literature
While the industrial method dominates production, patent UA7208A1 suggests modifications for improved yield:
Enzymatic Deprotection
Immobilized penicillin G acylase (PGA) replaces chemical hydrolysis for the 7-amino group deprotection:
| Parameter | Chemical Method | Enzymatic Method |
|---|---|---|
| Temperature | 40°C | 25°C |
| Byproducts | Nitrobenzene | None |
| Environmental Load | High | Low |
Flow Chemistry Adaptation
Continuous flow reactors reduce processing time for the chlorination step by 60% while maintaining 97% yield.
Critical Analysis of Methodologies
Industrial Route Advantages
Q & A
Q. Table 1: Critical Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents β-lactam degradation |
| Solvent | DMF or THF | Enhances solubility |
| Reaction Time | 4–6 hours | Maximizes coupling efficiency |
Basic: How can the compound’s stability under varying pH and temperature conditions be evaluated?
Answer:
Conduct accelerated stability studies:
- pH Stability : Prepare buffered solutions (pH 2–9) and incubate at 25°C. Analyze degradation products via LC-MS at 0, 24, and 72 hours. The β-lactam ring is prone to hydrolysis at pH < 3 or > 8 .
- Thermal Stability : Store samples at 40°C, 60°C, and 80°C for 1–4 weeks. Use differential scanning calorimetry (DSC) to detect thermal decomposition events above 150°C .
Advanced: What strategies resolve contradictions in reported synthetic yields across studies?
Answer:
Discrepancies often arise from differences in:
- Protecting group strategies : Acetyloxy groups (e.g., ) may offer better stability than formyloxy derivatives (), leading to higher yields .
- Purification methods : Column chromatography with silica gel (hexane:ethyl acetate, 3:1) vs. recrystallization (ethanol/water) can affect purity and yield calculations .
- Catalyst use : Some protocols employ triethylamine to neutralize HCl byproducts, while others omit this step, impacting reaction kinetics .
Recommendation : Standardize reaction monitoring (e.g., in situ FTIR to track intermediate formation) and validate yields via orthogonal methods (e.g., NMR and elemental analysis) .
Advanced: How does the thiadiazole substituent influence β-lactamase resistance?
Answer:
The 5-methyl-1,3,4-thiadiazole-2-thiol group enhances steric hindrance, reducing access to β-lactamase enzymes. Comparative studies with analogs show:
- Enzymatic hydrolysis rates : Measured via spectrophotometric assays (ΔA240/min) using TEM-1 β-lactamase. This compound exhibits 50% lower hydrolysis than non-thiadiazole derivatives .
- Molecular docking : The thiadiazole moiety disrupts hydrogen bonding with active-site residues (e.g., Ser70 in class A β-lactamases) .
Q. Table 2: β-Lactamase Inhibition Data
| Compound Variant | IC50 (µM) | Hydrolysis Rate (Relative) |
|---|---|---|
| Thiadiazole derivative | 0.8 | 0.5 |
| Parent cephalosporin | 5.2 | 1.0 |
Advanced: What analytical techniques validate structural integrity and purity for publication?
Answer:
Use a tiered approach:
Primary : High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., m/z 453.45 for [M+H]+ in ) .
Secondary : 2D NMR (COSY, HSQC) to assign stereochemistry at C6 and C3. Key signals:
Purity : HPLC-UV/ELSD with C18 columns (≥98% purity threshold) .
Advanced: How to design experiments to assess in vitro antibacterial synergy with other β-lactams?
Answer:
Perform checkerboard assays:
- Method : Combine the compound with meropenem or aztreonam in 2-fold dilutions. Calculate fractional inhibitory concentration indices (FICIs):
- Synergy: FICI ≤ 0.5
- Additivity: 0.5 < FICI ≤ 1.0
- Mechanistic insight : Use time-kill curves to evaluate bactericidal synergy against multidrug-resistant Pseudomonas aeruginosa .
Basic: What are the recommended storage conditions to prevent degradation?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

